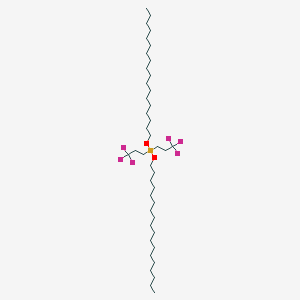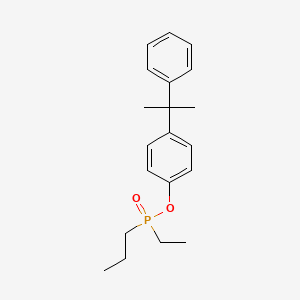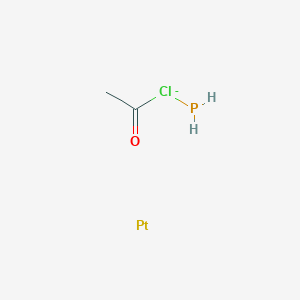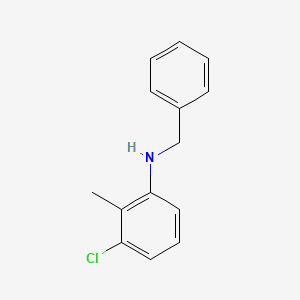
N-Benzyl-3-chloro-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-chloro-2-methylaniline is an organic compound with the molecular formula C14H14ClN. It is a derivative of aniline, where the aniline nitrogen is substituted with a benzyl group, and the aromatic ring is substituted with a chlorine atom and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzyl-3-chloro-2-methylaniline can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-3-chloro-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce N-oxides or other oxidized derivatives .
Applications De Recherche Scientifique
N-Benzyl-3-chloro-2-methylaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of N-Benzyl-3-chloro-2-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the benzyl, chlorine, and methyl groups can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-methylaniline: Lacks the benzyl group, which can affect its reactivity and applications.
N-Benzyl-2-methylaniline: Lacks the chlorine atom, which can influence its chemical properties and biological activities.
N-Benzyl-3-chloroaniline: Lacks the methyl group, which can impact its overall behavior in chemical reactions.
Uniqueness
N-Benzyl-3-chloro-2-methylaniline is unique due to the presence of all three substituents (benzyl, chlorine, and methyl) on the aniline ring. This combination of substituents can enhance its reactivity and make it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
64460-54-4 |
|---|---|
Formule moléculaire |
C14H14ClN |
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
N-benzyl-3-chloro-2-methylaniline |
InChI |
InChI=1S/C14H14ClN/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9,16H,10H2,1H3 |
Clé InChI |
SMOCFRUTUPDZTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


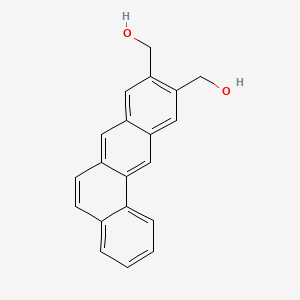
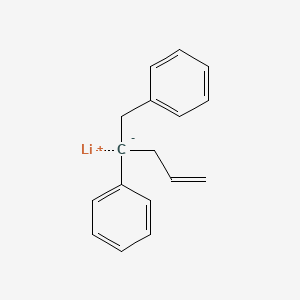
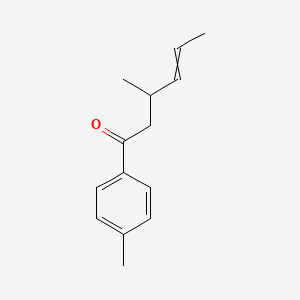
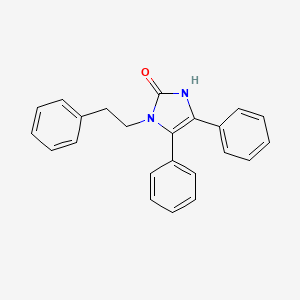

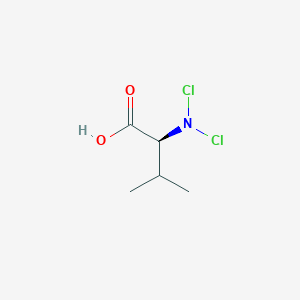
![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)
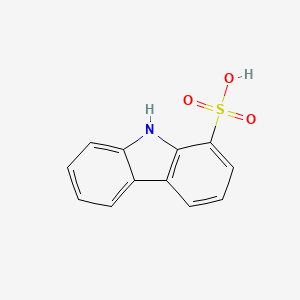
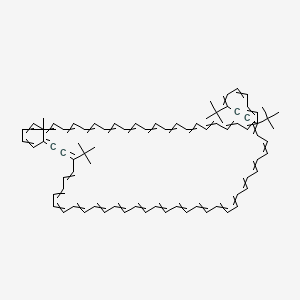
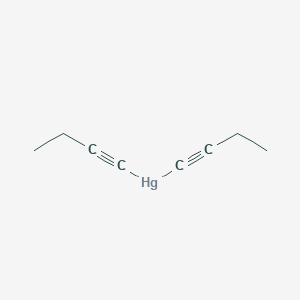
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
